4-butoxy-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide
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Overview
Description
4-butoxy-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a butoxy group, a dimethoxyphenyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazides with thiosemicarbazides under acidic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a coupling reaction, often using reagents like palladium catalysts in a Suzuki or Heck coupling reaction.
Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure by reacting the intermediate with butoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-butoxy-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions of thiadiazole-containing molecules with biological targets. It may serve as a lead compound in the development of new drugs or as a probe in biochemical assays.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features suggest it could interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring and the dimethoxyphenyl group are likely to play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]benzamide
- 4-(tert-butyl)-N-(3,4-dimethoxyphenethyl)benzamide
Uniqueness
Compared to similar compounds, 4-butoxy-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzamides and enhances its potential for various applications.
Properties
Molecular Formula |
C21H23N3O4S |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-butoxy-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C21H23N3O4S/c1-4-5-12-28-16-9-6-14(7-10-16)20(25)23-21-22-19(24-29-21)15-8-11-17(26-2)18(13-15)27-3/h6-11,13H,4-5,12H2,1-3H3,(H,22,23,24,25) |
InChI Key |
ATSSGFAKDACZTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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